Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate
CAS No.:
Cat. No.: VC14957157
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O4S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | methyl 2-[(1-acetamido-2-oxo-2-thiophen-2-ylethyl)amino]benzoate |
| Standard InChI | InChI=1S/C16H16N2O4S/c1-10(19)17-15(14(20)13-8-5-9-23-13)18-12-7-4-3-6-11(12)16(21)22-2/h3-9,15,18H,1-2H3,(H,17,19) |
| Standard InChI Key | RJHXMZXMRGWURB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=CC=C2C(=O)OC |
Introduction
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound belongs to the class of benzoate esters and amines, featuring a unique combination of functional groups that may contribute to its biological activity. The systematic name reflects its structural complexity, indicating the presence of both an acetylamino and a thienyl moiety.
Synthesis and Chemical Reactions
The synthesis of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate typically involves several steps, often starting with the functionalization of benzoic acid derivatives. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of intermediates and final products.
Chemical Reactions
This compound can undergo various chemical reactions typical for amines and esters. These reactions are typically carried out under controlled conditions to prevent side reactions, with purification steps following each reaction to isolate the desired products.
Potential Applications
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate has potential applications in pharmaceuticals due to its structural motifs that resemble known bioactive molecules. The exact mechanisms of action would require experimental studies using biochemical assays to elucidate how it interacts with specific biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Other compounds featuring thienyl moieties, such as Ethyl-1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate, also exhibit interesting pharmacological properties. This compound is available with a purity of ≥95% and is classified as an irritant . Another compound, 4-[2-(cyclohexylamino)-2-oxo-1-[(1-oxo-2-thiophen-2-ylethyl)-(phenylmethyl)amino]ethyl]benzoic acid methyl ester, is a benzoate ester with a molecular weight of 504.6 g/mol, indicating a larger and more complex structure compared to Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate .
Data Table
| Compound | Molecular Weight (g/mol) | Chemical Class | Potential Applications |
|---|---|---|---|
| Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate | Approximately 318.39 | Benzoate esters and amines | Pharmaceuticals |
| Ethyl-1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate | Not specified | Piperidine derivatives | Potential pharmacological applications |
| 4-[2-(cyclohexylamino)-2-oxo-1-[(1-oxo-2-thiophen-2-ylethyl)-(phenylmethyl)amino]ethyl]benzoic acid methyl ester | 504.6 | Benzoate esters | Pharmaceuticals |
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